Tert-butyl 12-hydroxydodecanoate
Overview
Description
Tert-butyl 12-hydroxydodecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to the ester functional group and a hydroxyl group on the dodecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 12-hydroxydodecanoate can be synthesized through esterification reactions. One common method involves the reaction of 12-hydroxydodecanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide as an oxidizing agent. This method allows for the efficient conversion of carboxylic acids to their corresponding tert-butyl esters under metal-free conditions . The process is scalable and can be optimized for high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 12-hydroxydodecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 12-ketododecanoate or dodecanedioic acid.
Reduction: Formation of 12-hydroxydodecanol.
Substitution: Formation of 12-halododecanoate derivatives.
Scientific Research Applications
Tert-butyl 12-hydroxydodecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, lubricants, and surfactants
Mechanism of Action
The mechanism of action of tert-butyl 12-hydroxydodecanoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 12-hydroxyoctanoate
- Tert-butyl 12-hydroxyhexanoate
- Tert-butyl 12-hydroxydecanoate
Uniqueness
Tert-butyl 12-hydroxydodecanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This compound exhibits distinct reactivity and solubility characteristics, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl 12-hydroxydodecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h17H,4-14H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQCDKUIRGNVGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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